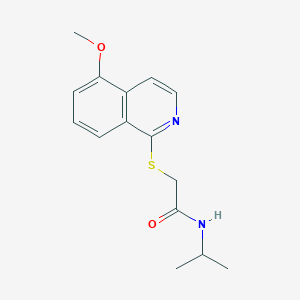

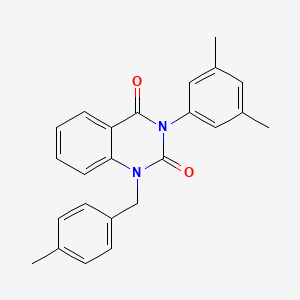

N-isopropyl-2-((5-methoxyisoquinolin-1-yl)thio)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of this compound involves several steps, although detailed protocols are scarce. It can be efficiently synthesized from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide. The exact synthetic route and yields may vary depending on the specific conditions employed .

Applications De Recherche Scientifique

Structural and Chemical Properties

Isoquinoline derivatives, including compounds structurally related to N-isopropyl-2-((5-methoxyisoquinolin-1-yl)thio)acetamide, have been extensively studied for their intriguing structural aspects and properties. Research by Karmakar et al. (2007) delves into the structural characteristics of isoquinoline derivatives, revealing their potential in forming salt and inclusion compounds with unique crystalline structures and fluorescence properties. These findings suggest applications in the development of new materials with specific optical characteristics (Karmakar, Sarma, & Baruah, 2007).

Antitumor Activities

The exploration of isoquinoline derivatives for antitumor activities has yielded promising results. For example, Ambros et al. (1988) synthesized Methoxy‐indolo[2,1‐a]isoquinolines and evaluated their cytostatic activity in vitro, uncovering compounds that exhibited significant inhibition of cell proliferation. This research highlights the potential therapeutic applications of isoquinoline derivatives in cancer treatment (Ambros, Angerer, & Wiegrebe, 1988).

Cyclization Reactions and Synthesis Pathways

The chemical reactivity of isoquinoline derivatives, including cyclization reactions, provides a foundation for synthetic organic chemistry applications. Fante et al. (2014) demonstrated novel cyclization pathways for nitroacetamide derivatives with a tethered phenyl ring, resulting in benzofused lactams. This research opens avenues for the synthesis of complex organic molecules with potential pharmacological uses (Fante, Soro, Siaka, Marrot, & Coustard, 2014).

Antibacterial and Antifungal Applications

Isoquinoline derivatives have been assessed for their antibacterial and antifungal activities. Zhang et al. (2012) isolated novel isoquinoline alkaloids from Litsea cubeba that showed significant antimicrobial activity against various pathogens. This suggests the potential use of such compounds in developing new antimicrobial agents (Zhang, Hu, Lv, Zhao, & Shi, 2012).

Propriétés

IUPAC Name |

2-(5-methoxyisoquinolin-1-yl)sulfanyl-N-propan-2-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O2S/c1-10(2)17-14(18)9-20-15-12-5-4-6-13(19-3)11(12)7-8-16-15/h4-8,10H,9H2,1-3H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWBMLBYGWMNDCI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)CSC1=NC=CC2=C1C=CC=C2OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-isopropyl-2-((5-methoxyisoquinolin-1-yl)thio)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{3-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]-N-methylazetidin-3-amine](/img/structure/B2565361.png)

![1-((1-(thiophen-2-ylsulfonyl)piperidin-4-yl)methyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2565364.png)

![[1-(2,2,2-Trifluoroethyl)-1H-imidazol-5-yl]methanamine hydrochloride](/img/structure/B2565366.png)

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide](/img/structure/B2565374.png)

![ethyl 2-({[(3-tert-butyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B2565378.png)

![N-benzyl-N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine;hydrochloride](/img/structure/B2565379.png)

![Methyl 4-amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carboxylate hydrochloride](/img/structure/B2565380.png)

![3-Methyl-7-[(3-methylphenyl)methyl]-8-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]purine-2,6-dione](/img/structure/B2565381.png)

![methyl 4-{[5-(4-ethoxy-2-hydroxyphenyl)-3-methyl-1H-pyrazol-4-yl]oxy}benzoate](/img/structure/B2565382.png)